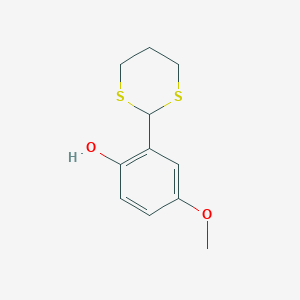
2-(1,3-Dithian-2-yl)-4-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dithian-2-yl)-4-methoxyphenol, also known as DMPD, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMPD is a phenolic antioxidant that has been shown to exhibit potent radical scavenging activity, making it a promising candidate for a variety of applications.
Wirkmechanismus
The mechanism of action of 2-(1,3-Dithian-2-yl)-4-methoxyphenol involves its ability to scavenge free radicals and prevent oxidative damage. 2-(1,3-Dithian-2-yl)-4-methoxyphenol has been shown to react with a variety of free radicals, including reactive oxygen species (ROS) and reactive nitrogen species (RNS), effectively neutralizing them and preventing them from causing cellular damage.
Biochemical and Physiological Effects:
2-(1,3-Dithian-2-yl)-4-methoxyphenol has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative damage in cells, reduce inflammation, and improve cellular function. Additionally, 2-(1,3-Dithian-2-yl)-4-methoxyphenol has been shown to have neuroprotective effects, protecting against neuronal damage and improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(1,3-Dithian-2-yl)-4-methoxyphenol in lab experiments is its potent antioxidant activity, which makes it a valuable tool for studying oxidative stress and its effects on cells. Additionally, 2-(1,3-Dithian-2-yl)-4-methoxyphenol is relatively easy to synthesize and purify, making it readily available for use in experiments. However, one limitation of using 2-(1,3-Dithian-2-yl)-4-methoxyphenol is its potential to interfere with other cellular processes, which may complicate experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 2-(1,3-Dithian-2-yl)-4-methoxyphenol. One area of interest is its potential use as a radioprotective agent, as it has shown promise in protecting against radiation-induced damage in cells. Additionally, further research is needed to fully understand the mechanisms underlying 2-(1,3-Dithian-2-yl)-4-methoxyphenol's neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases. Finally, there is potential for 2-(1,3-Dithian-2-yl)-4-methoxyphenol to be used in combination with other antioxidants or therapeutic agents to enhance their efficacy and reduce side effects.
Synthesemethoden
The synthesis of 2-(1,3-Dithian-2-yl)-4-methoxyphenol involves several steps, including the reaction of 2-bromo-4-methoxyphenol with sodium hydride and 1,3-dithiane. The resulting product is then subjected to a series of purification steps to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dithian-2-yl)-4-methoxyphenol has been extensively studied for its potential use as an antioxidant in a variety of applications. It has been shown to exhibit potent radical scavenging activity, making it a promising candidate for use in the food and cosmetic industries. Additionally, 2-(1,3-Dithian-2-yl)-4-methoxyphenol has been investigated for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage in cells.
Eigenschaften
Produktname |
2-(1,3-Dithian-2-yl)-4-methoxyphenol |
|---|---|
Molekularformel |
C11H14O2S2 |
Molekulargewicht |
242.4 g/mol |
IUPAC-Name |
2-(1,3-dithian-2-yl)-4-methoxyphenol |
InChI |
InChI=1S/C11H14O2S2/c1-13-8-3-4-10(12)9(7-8)11-14-5-2-6-15-11/h3-4,7,11-12H,2,5-6H2,1H3 |
InChI-Schlüssel |
GELLBDYSEBCXIB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)O)C2SCCCS2 |
Kanonische SMILES |
COC1=CC(=C(C=C1)O)C2SCCCS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone](/img/structure/B303308.png)
![2-[4-(Benzyloxy)phenyl]-5-bromobenzo-1,4-quinone](/img/structure/B303309.png)


![2-phenyl-1-[(2-phenyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazole](/img/structure/B303316.png)
![1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine](/img/structure/B303317.png)
![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303319.png)
![N-[3,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]-N-[3,5-bis(4-methylphenyl)-2H-pyrrol-2-ylidene]amine](/img/structure/B303320.png)



![Dimethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B303327.png)